(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl) hydrogen maleate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl) hydrogen maleate is a fluorinated organic compound known for its unique chemical properties. The compound is characterized by the presence of multiple fluorine atoms, which impart significant hydrophobicity and chemical stability. This compound is used in various scientific and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl) hydrogen maleate typically involves the reaction of heptadecafluorodecanol with maleic anhydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride. The reaction mixture is usually heated to facilitate the formation of the ester bond between the alcohol and the anhydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. The final product is typically purified through distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl) hydrogen maleate can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under specific conditions.
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability imparted by the fluorine atoms.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic conditions are used, with common catalysts being hydrochloric acid or sodium hydroxide.
Oxidation and Reduction: Strong oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Major Products Formed
Substitution Reactions: Products include derivatives with different functional groups replacing the fluorine atoms.
Hydrolysis: The major products are heptadecafluorodecanol and maleic acid.
Oxidation and Reduction: Products vary depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl) hydrogen maleate is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a model compound for studying fluorinated organic molecules.
Biology: In the development of fluorinated biomolecules and as a probe for studying biological interactions.
Industry: Used in the production of specialty coatings, lubricants, and surfactants due to its chemical stability and hydrophobicity.
Mechanism of Action
The mechanism of action of (3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl) hydrogen maleate is primarily related to its hydrophobic nature and chemical stability. The multiple fluorine atoms create a highly non-polar surface, which can interact with other non-polar molecules through van der Waals forces. This property makes it useful in applications where water repellency and chemical resistance are desired.
Comparison with Similar Compounds
Similar Compounds
- (3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl) trimethoxysilane
- (3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl) phosphonic acid
Uniqueness
(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl) hydrogen maleate is unique due to the presence of the maleate group, which imparts additional reactivity compared to other similar fluorinated compounds. This makes it particularly useful in applications requiring specific chemical modifications or interactions.
Biological Activity
The compound (3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl) hydrogen maleate is a fluorinated derivative that has garnered attention for its unique properties and potential biological activities. This article examines its biological activity through various studies and findings.
- Chemical Formula : C17H15F17O4
- Molecular Weight : 500.2 g/mol
- Structure : The compound features a long fluorinated carbon chain which contributes to its hydrophobic characteristics and stability.
Biological Activity Overview
The biological activity of fluorinated compounds like (3,3,4,...-Heptadecafluorodecyl) hydrogen maleate can be attributed to their interactions with biological systems. These interactions can lead to various effects including toxicity and bioaccumulation.
Toxicity Studies
- Terrestrial Species : Studies indicate that long-chain perfluorinated carboxylic acids (PFCAs), similar in structure to this compound, exhibit varying levels of toxicity. For instance:
- Aquatic Species : Research has shown that these compounds can induce vitellogenesis in fish and affect reproductive outcomes in aquatic organisms:
The mechanisms through which (3,3,4,...-Heptadecafluorodecyl) hydrogen maleate exerts its biological effects include:
- Peroxisome Proliferator-Activated Receptor (PPARα) Activation : Long-chain PFCAs have been shown to activate PPARα in the livers of marine mammals. This receptor plays a crucial role in lipid metabolism and homeostasis .
- Oxidative Stress Induction : Certain studies suggest that exposure can lead to oxidative stress in various organisms including birds like the common cormorant .
Case Study 1: Marine Mussels
A study on marine mussels demonstrated that exposure to C9-C10 PFCAs resulted in increased accumulation of toxic substances due to altered permeability of cellular membranes caused by these fluorinated compounds .
Case Study 2: Mammalian Models
Research involving mammalian models revealed that exposure to long-chain PFCAs led to significant changes in liver function and lipid profiles. These changes were associated with increased risks of metabolic disorders .
Environmental Impact
The stability of the carbon-fluorine bond makes (3,3,4,...-Heptadecafluorodecyl) hydrogen maleate resistant to degradation. This persistence raises concerns about bioaccumulation and long-term ecological impacts:
Properties
CAS No. |
54950-04-8 |
---|---|
Molecular Formula |
C14H7F17O4 |
Molecular Weight |
562.17 g/mol |
IUPAC Name |
(Z)-4-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecoxy)-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C14H7F17O4/c15-7(16,3-4-35-6(34)2-1-5(32)33)8(17,18)9(19,20)10(21,22)11(23,24)12(25,26)13(27,28)14(29,30)31/h1-2H,3-4H2,(H,32,33)/b2-1- |
InChI Key |
ULSWUGAAPQZIFJ-UPHRSURJSA-N |
Isomeric SMILES |
C(COC(=O)/C=C\C(=O)O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Canonical SMILES |
C(COC(=O)C=CC(=O)O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.